molecular formula C15H15BrClNO2 B14578822 2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide CAS No. 61321-61-7

2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide

Cat. No.: B14578822
CAS No.: 61321-61-7
M. Wt: 356.64 g/mol
InChI Key: PDDXPNPEKDYNRI-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide is an organic compound characterized by the presence of a bromine atom, a chlorine atom, and a cyclohexene ring

Preparation Methods

The synthesis of 2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenylamine and bromoacetyl bromide.

    Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is also used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide can be compared with other similar compounds, such as:

Properties

CAS No.

61321-61-7

Molecular Formula

C15H15BrClNO2

Molecular Weight

356.64 g/mol

IUPAC Name

2-bromo-N-[4-chloro-2-(cyclohexene-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C15H15BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h4,6-8H,1-3,5,9H2,(H,18,19)

InChI Key

PDDXPNPEKDYNRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr

Origin of Product

United States

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